tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Overview
Description
“tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials2. Another study reported the synthesis of a series of novel triazolo[4,3-a]pyrazine derivatives3. However, the specific synthesis process for “tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is not available in the retrieved information.Molecular Structure Analysis
The molecular structure of similar compounds has been studied4. However, the specific molecular structure of “tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is not available in the retrieved information.
Chemical Reactions Analysis
The chemical reactions of similar compounds have been reported3. However, the specific chemical reactions of “tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” are not available in the retrieved information.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported567. However, the specific physical and chemical properties of “tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” are not available in the retrieved information.
Scientific Research Applications
Synthesis and Reactivity
Research has focused on synthesizing and exploring the reactivity of various [1,2,4]triazolo[4,3-a]pyrazine derivatives, including those with tert-butyl groups. These efforts involve developing novel synthetic routes and studying reactions with different compounds to generate a range of derivatives with potential biological or chemical utility. For example, innovative methods for synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines and studying the reactivity of specific derivatives under various conditions have been developed, providing a foundation for further exploration of these compounds in different scientific domains (Ivanov et al., 2017); (Mironovich & Shcherbinin, 2014).
Pharmacological Potential
While excluding direct applications in drug use and side effects, research includes exploring the pharmacological potential of [1,2,4]triazolo[4,3-a]pyrazine derivatives. Studies have identified compounds within this class that show promise in various pharmacological models, laying the groundwork for future therapeutic development. Notably, research has identified potent and selective human A2A adenosine receptor antagonists among these derivatives, which possess protective efficacy in neuropathic pain, indicating a dual function as both antagonists and antioxidants (Falsini et al., 2019).
Antimicrobial and Antifungal Activity
Several studies have synthesized new derivatives and evaluated their antimicrobial and antifungal activities, discovering compounds with significant inhibitory effects against a range of bacterial and fungal strains. This research suggests the potential of [1,2,4]triazolo[4,3-a]pyrazine derivatives in developing new antimicrobial agents, with specific compounds showing superior activity against certain pathogens (Patil et al., 2021).
Anticancer Studies
The anticancer properties of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives have been investigated, demonstrating promising results against human colon cancer cell lines. These studies highlight the potential of these compounds in cancer therapy, particularly their ability to induce apoptosis via the mitochondrial pathway in cancer cells, thus offering a basis for further research into their therapeutic applications (Raveesha et al., 2020).
Safety And Hazards
The safety and hazards of similar compounds have been reported5. However, the specific safety and hazards of “tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” are not available in the retrieved information.
Future Directions
The future directions of similar compounds have been discussed5. However, the specific future directions of “tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” are not available in the retrieved information.
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)14-4-5-15-8(6-14)12-13-9(15)7-16/h16H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGKZFVCCHAULD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2CO)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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